

In-Depth Technical Guide: 1H-Pyrrolo[2,3-b]pyridine-5-methanamine

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Compound of Interest

Compound Name: 1H-Pyrrolo[2,3-B]pyridine-5-methanamine

Cat. No.: B150823

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CAS Number: 267876-25-5

This technical guide provides a comprehensive overview of **1H-Pyrrolo[2,3-b]pyridine-5-methanamine**, a key heterocyclic amine in drug discovery and development. The document details its chemical properties, synthesis, and biological significance, with a focus on its role as a scaffold for kinase inhibitors. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development.

Chemical and Physical Properties

1H-Pyrrolo[2,3-b]pyridine-5-methanamine, also known as (1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine, belongs to the 7-azaindole class of compounds. The fusion of a pyrrole and a pyridine ring creates a scaffold with unique electronic properties, making it a valuable pharmacophore.

Property	Value
CAS Number	267876-25-5
Molecular Formula	C ₈ H ₉ N ₃
Molecular Weight	147.18 g/mol
IUPAC Name	(1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine

Synthesis and Experimental Protocols

The synthesis of **1H-Pyrrolo[2,3-b]pyridine-5-methanamine** is typically achieved through the reduction of the corresponding nitrile precursor, 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile.

Synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile

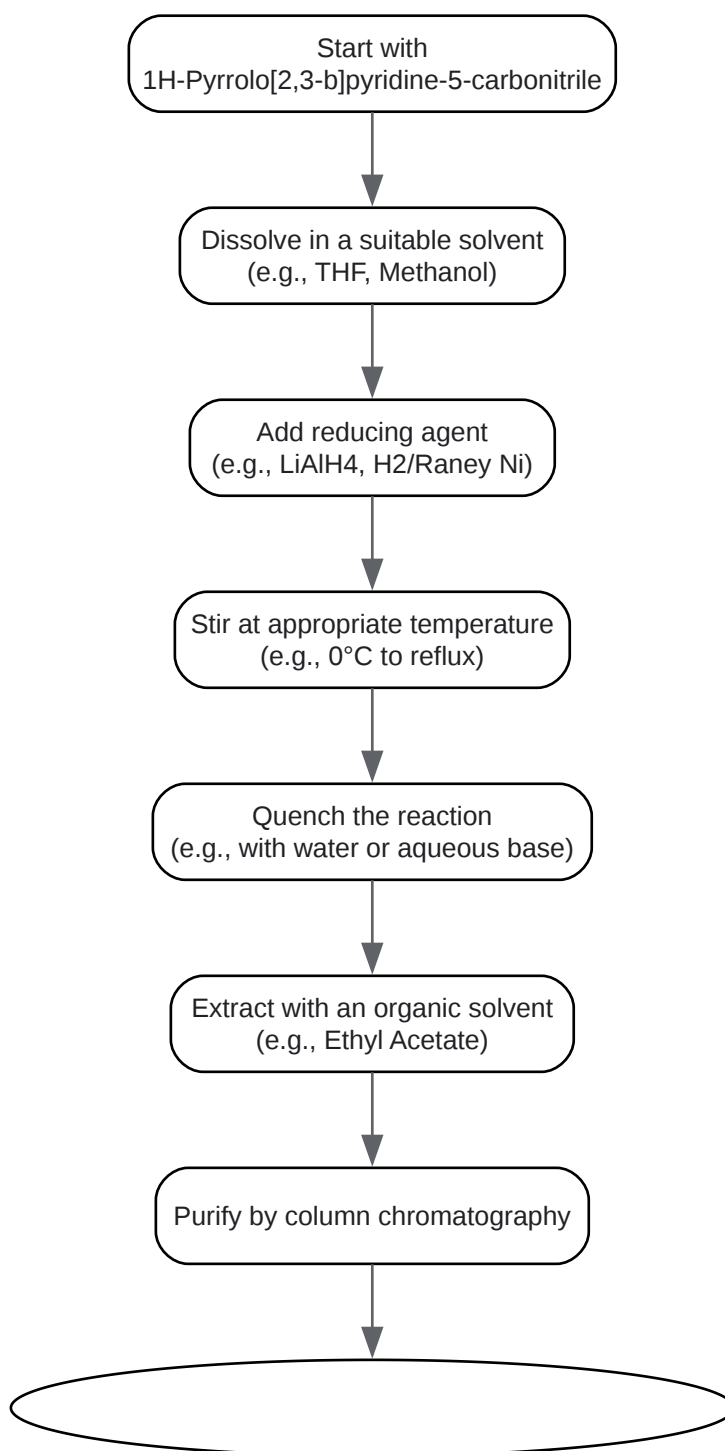
A common method for the synthesis of the nitrile intermediate involves the cyanation of a halogenated 7-azaindole derivative.^[1]

Experimental Protocol:

- **Reaction Setup:** In a suitable reactor, add 5-bromo-7-azaindole, N-methylpyrrolidone (NMP), and cuprous cyanide.^[1]
- **Reaction Conditions:** Heat the mixture to 180°C under a nitrogen atmosphere and maintain this temperature for approximately 15 hours. Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).^[1]
- **Work-up and Purification:** Once the reaction is complete, cool the mixture and dilute it with ethyl acetate. Wash the organic layer with an ammonia solution followed by brine. Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.^[1]
- **Recrystallization:** Purify the crude 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile by recrystallization from ethyl acetate to yield the final product.^[1]

Reduction of 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile to 1H-Pyrrolo[2,3-b]pyridine-5-methanamine

The reduction of the nitrile to the primary amine can be accomplished using various reducing agents. A general experimental workflow for such a reduction is outlined below.



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Caption: General workflow for the reduction of a nitrile to a primary amine.

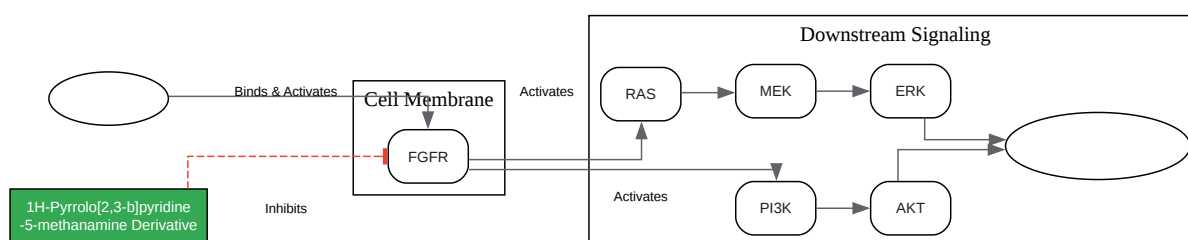
Biological Activity and Applications

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. Derivatives of this core have shown potent inhibitory activity against a range of kinases involved in cancer and inflammatory diseases.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Aberrant activation of the FGFR signaling pathway is a key driver in various cancers.[2][3] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of FGFRs.[2][3] The 5-position of the 1H-pyrrolo[2,3-b]pyridine ring is a critical point for substitution to enhance inhibitory activity.[2]

The general mechanism of FGFR signaling involves ligand binding, receptor dimerization, and autophosphorylation, which in turn activates downstream pathways like RAS-MEK-ERK and PI3K-AKT, promoting cell proliferation and survival.[2][3] Small molecule inhibitors containing the 1H-pyrrolo[2,3-b]pyridine scaffold can competitively bind to the ATP-binding site of the FGFR kinase domain, preventing its activation and downstream signaling.



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Caption: Inhibition of the FGFR signaling pathway by a 1H-pyrrolo[2,3-b]pyridine derivative.

Janus Kinase (JAK) Inhibition

The JAK-STAT signaling pathway is crucial for mediating immune responses, and its dysregulation is implicated in autoimmune diseases and cancers. Derivatives of 1H-pyrrolo[2,3-b]pyridine have also been explored as inhibitors of JAKs, particularly JAK3.

Upon cytokine binding to its receptor, associated JAKs become activated and phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are then phosphorylated, dimerize, and translocate to the nucleus to regulate gene transcription. 1H-pyrrolo[2,3-b]pyridine-based inhibitors can block the kinase activity of JAKs, thereby preventing the downstream signaling cascade.

Quantitative Data

While specific quantitative data for **1H-Pyrrolo[2,3-b]pyridine-5-methanamine** is not readily available in the public domain, the following table presents representative inhibitory activities of various 1H-pyrrolo[2,3-b]pyridine derivatives against different kinases, illustrating the potential of this scaffold.

Compound Class	Target Kinase	IC ₅₀ (nM)	Reference
1H-pyrrolo[2,3-b]pyridine derivative	FGFR1	7	[2]
1H-pyrrolo[2,3-b]pyridine derivative	FGFR2	9	[2]
1H-pyrrolo[2,3-b]pyridine derivative	FGFR3	25	[2]
1H-pyrrolo[2,3-b]pyridine-2-carboxamide	PDE4B	110-1100	[4]

Conclusion

1H-Pyrrolo[2,3-b]pyridine-5-methanamine is a valuable building block in the design of potent and selective kinase inhibitors. Its synthesis from the corresponding nitrile provides a versatile route to introduce this key amine functionality. The 1H-pyrrolo[2,3-b]pyridine core serves as an effective scaffold for targeting the ATP-binding sites of various kinases, including FGFR and JAKs, making it a compound of significant interest for the development of novel therapeutics for cancer and inflammatory conditions. Further research into the specific biological activities and pharmacokinetic properties of **1H-Pyrrolo[2,3-b]pyridine-5-methanamine** and its derivatives is warranted to fully explore its therapeutic potential.

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